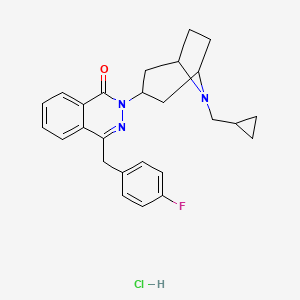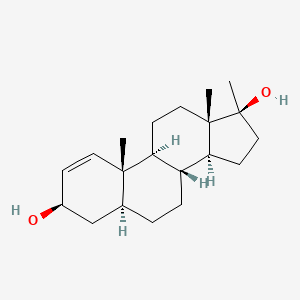
Methyl-1-etiocholenolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-1-etiocholenolol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent effects on muscle growth and strength. It is a derivative of testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound has been used in various prohormone supplements, although its use has been controversial due to potential side effects and legal restrictions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1-etiocholenolol typically involves the methylation of etiocholanolone. The process includes the following steps:
Starting Material: Etiocholanolone, a naturally occurring steroid.
Methylation: The introduction of a methyl group at the 1-position of the steroid nucleus. This is usually achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methylation reactions using industrial reactors.
Purification: Industrial-scale purification methods, including distillation and large-scale chromatography.
Quality Control: Rigorous testing to ensure the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl-1-etiocholenolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Various oxidized metabolites.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, although its use is limited due to side effects.
Industry: Utilized in the development of prohormone supplements for bodybuilding.
Wirkmechanismus
Methyl-1-etiocholenolol exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Molecular Targets and Pathways:
Androgen Receptor: Primary target for its anabolic effects.
Gene Expression: Modulates the expression of genes involved in muscle growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
Methyl-1-etiocholenolol is similar to other anabolic-androgenic steroids but has unique properties:
Methyl-1-testosterone: Another potent anabolic steroid with similar effects but different metabolic pathways.
Methyl-1-AD: A prohormone that converts to Methyl-1-testosterone in the body.
Epietiocholanolone: A related compound with similar anabolic properties but different chemical structure
Uniqueness:
Potency: this compound is known for its high anabolic potency.
Methylation: The presence of a methyl group at the 1-position enhances its anabolic effects while reducing androgenic activity.
List of Similar Compounds
- Methyl-1-testosterone
- Methyl-1-AD
- Epietiocholanolone
Eigenschaften
CAS-Nummer |
13974-35-1 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
(3R,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
UMCBDWHORFFLCD-UYEYMFBJSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


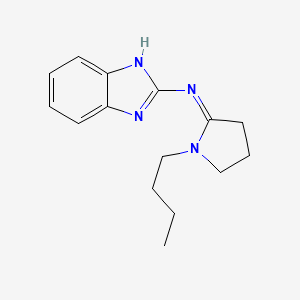
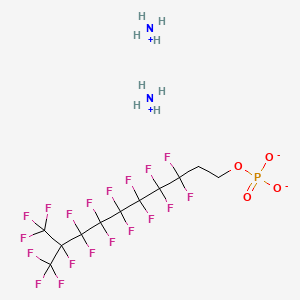

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)
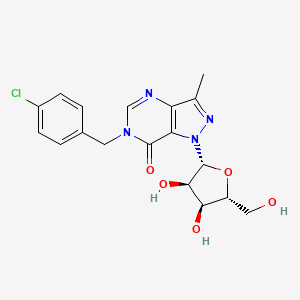


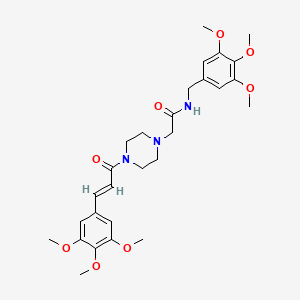


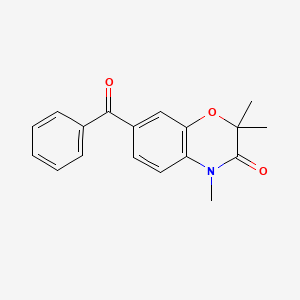
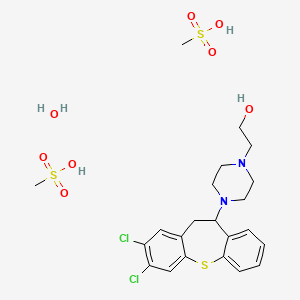
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
